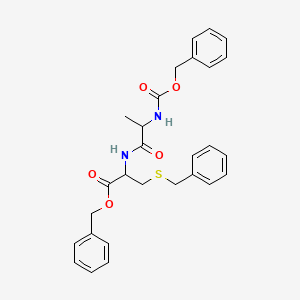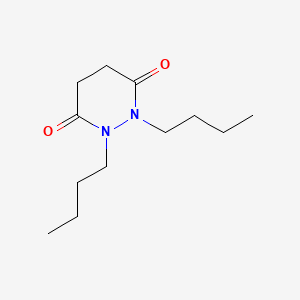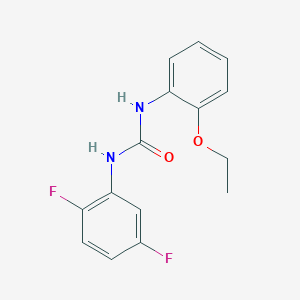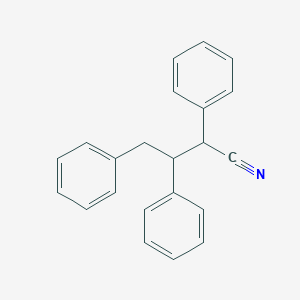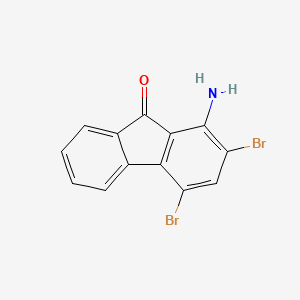
1-Amino-2,4-dibromofluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2,4-dibromofluoren-9-one is a chemical compound with the molecular formula C13H7Br2NO It is a derivative of fluorenone, characterized by the presence of amino and bromine substituents at specific positions on the fluorenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-2,4-dibromofluoren-9-one can be synthesized through the halogenation of 1-aminofluoren-9-one. The process involves bromination in glacial acetic acid, resulting in the formation of this compound . The reaction conditions typically include the use of bromine as the halogenating agent and glacial acetic acid as the solvent.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-2,4-dibromofluoren-9-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the fluorenone core.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used to reduce the compound.
Major Products Formed:
- Substitution reactions can yield various derivatives depending on the nucleophile used.
- Oxidation reactions can produce higher oxidation state compounds.
- Reduction reactions can lead to the formation of reduced fluorenone derivatives.
Scientific Research Applications
1-Amino-2,4-dibromofluoren-9-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Industry: It can be used in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-amino-2,4-dibromofluoren-9-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the bromine atoms can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, affecting pathways involved in enzyme activity and protein function.
Comparison with Similar Compounds
- 1-Amino-4-bromofluoren-9-one
- 1-Amino-2,4-dichlorofluoren-9-one
- 1-Amino-4-chlorofluoren-9-one
Comparison: 1-Amino-2,4-dibromofluoren-9-one is unique due to the presence of two bromine atoms at the 2 and 4 positions, which can significantly influence its reactivity and interaction with other molecules
Properties
CAS No. |
6957-59-1 |
|---|---|
Molecular Formula |
C13H7Br2NO |
Molecular Weight |
353.01 g/mol |
IUPAC Name |
1-amino-2,4-dibromofluoren-9-one |
InChI |
InChI=1S/C13H7Br2NO/c14-8-5-9(15)12(16)11-10(8)6-3-1-2-4-7(6)13(11)17/h1-5H,16H2 |
InChI Key |
DUHWEVGIFSIBEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C(=C(C=C3Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


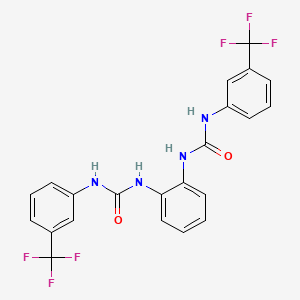
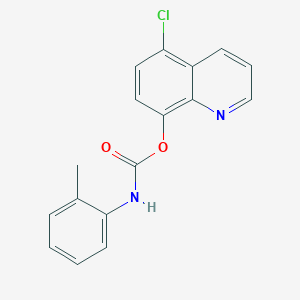
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)

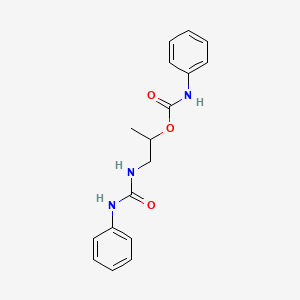
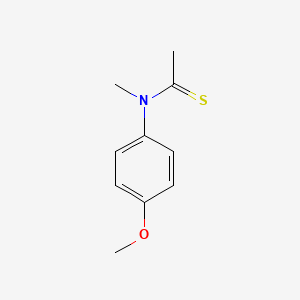
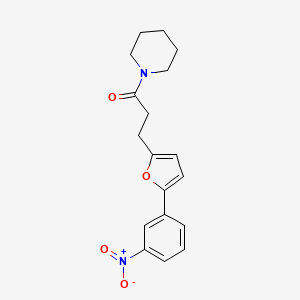
![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)
